molecular formula C4H5BrO B12433638 2-Bromocyclopropane-1-carbaldehyde

2-Bromocyclopropane-1-carbaldehyde

Katalognummer: B12433638
Molekulargewicht: 148.99 g/mol
InChI-Schlüssel: ZHWXEYGFAATRAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromocyclopropane-1-carbaldehyde is an organobromine compound with the molecular formula C4H5BrO. It is a derivative of cyclopropane, where a bromine atom is attached to one of the carbon atoms in the cyclopropane ring, and an aldehyde group is attached to another carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromocyclopropane-1-carbaldehyde can be synthesized through various methods. One common method involves the bromination of cyclopropanecarboxaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like tetrachloroethane. The reaction is mildly exothermic and is usually carried out at a controlled temperature to prevent the loss of bromine and product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopropane derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.

    Oxidation: Oxidizing agents such as KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.

Major Products

    Substitution: Cyclopropane derivatives with different functional groups.

    Oxidation: Cyclopropanecarboxylic acid.

    Reduction: 2-Bromocyclopropane-1-methanol.

Wissenschaftliche Forschungsanwendungen

2-Bromocyclopropane-1-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromocyclopropane-1-carbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations .

Vergleich Mit ähnlichen Verbindungen

2-Bromocyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity of this compound due to the presence of both the bromine atom and the aldehyde group.

Eigenschaften

Molekularformel

C4H5BrO

Molekulargewicht

148.99 g/mol

IUPAC-Name

2-bromocyclopropane-1-carbaldehyde

InChI

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h2-4H,1H2

InChI-Schlüssel

ZHWXEYGFAATRAC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.